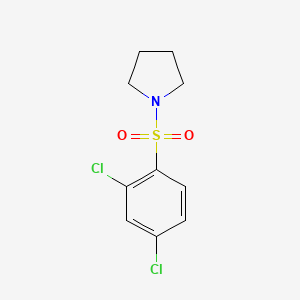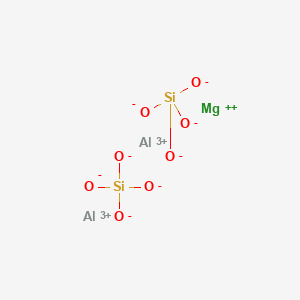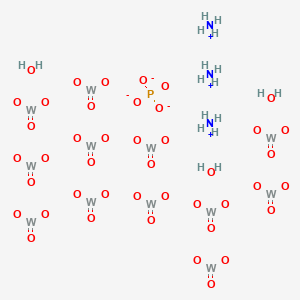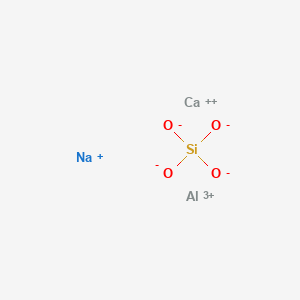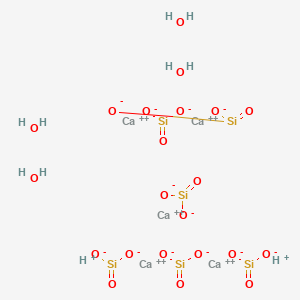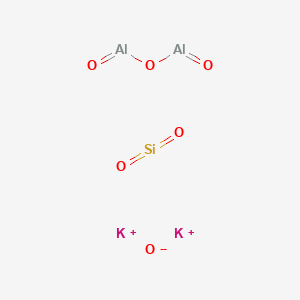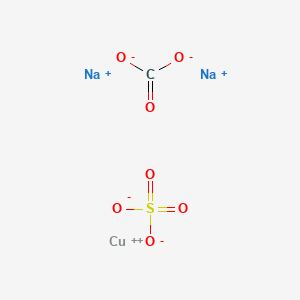![molecular formula C16H12O5 B576533 4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione CAS No. 14309-91-2](/img/structure/B576533.png)
4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione is a complex organic compound that features a benzofuran core structure substituted with a hydroxybenzyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-hydroxybenzyl alcohol and 6-methoxybenzofuran.
Formation of Intermediate: The p-hydroxybenzyl alcohol undergoes a condensation reaction with 6-methoxybenzofuran in the presence of a suitable catalyst, such as a Lewis acid, to form an intermediate compound.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as aluminum chloride.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to antioxidant defense and inflammatory response, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic Acid: Shares the hydroxybenzyl group but lacks the benzofuran core.
6-Methoxybenzofuran: Contains the benzofuran core but lacks the hydroxybenzyl group.
Uniqueness
4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione is unique due to the combination of the benzofuran core with both hydroxybenzyl and methoxy substituents, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
14309-91-2 |
|---|---|
Fórmula molecular |
C16H12O5 |
Peso molecular |
284.267 |
Nombre IUPAC |
4-[(4-hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione |
InChI |
InChI=1S/C16H12O5/c1-20-12-7-10(6-9-2-4-11(17)5-3-9)14-13(8-12)21-16(19)15(14)18/h2-5,7-8,17H,6H2,1H3 |
Clave InChI |
LSGMDRPVPJXDIO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C(=C1)CC3=CC=C(C=C3)O)C(=O)C(=O)O2 |
Sinónimos |
4-(p-Hydroxybenzyl)-6-methoxybenzofuran-2,3-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


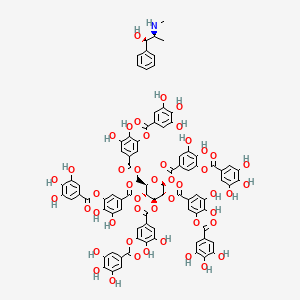
![8-Methyl-2,3-dihydro-1H-imidazo[5,1-c][1,4]oxazin-1-one](/img/structure/B576455.png)

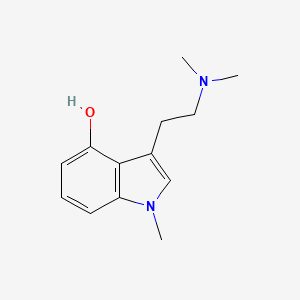
![[(3aR,8R,8aR,9aR)-5,8-dimethyl-1-methylidene-2-oxo-4,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,7-b]furan-8-yl] acetate](/img/structure/B576458.png)
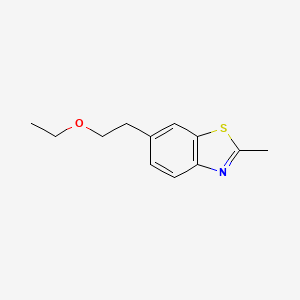
![[(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B576460.png)
